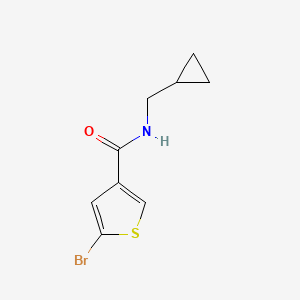

5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-8-3-7(5-13-8)9(12)11-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDINYWJGXHKINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 5-Bromothiophene-3-Carboxylic Acid

The most straightforward route involves converting 5-bromothiophene-3-carboxylic acid to its acid chloride, followed by reaction with cyclopropylmethylamine.

Reaction Conditions and Optimization

-

Acid Chloride Formation : Thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 2–4 hours.

-

Amidation : Cyclopropylmethylamine is added dropwise to the acid chloride in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl byproducts. Solvents such as THF or DCM are used at 0–25°C for 12–24 hours.

Example Protocol

-

Dissolve 5-bromothiophene-3-carboxylic acid (10 mmol) in anhydrous DCM (30 mL).

-

Add SOCl₂ (15 mmol) and stir at 25°C for 3 hours.

-

Remove excess SOCl₂ under reduced pressure.

-

Add cyclopropylmethylamine (12 mmol) and triethylamine (15 mmol) in DCM (20 mL).

-

Stir at 25°C for 18 hours, then wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and purify via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).

Bromination of N-(Cyclopropylmethyl)Thiophene-3-Carboxamide

Alternatively, bromination can be performed after amidation. Electrophilic aromatic bromination using N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃, AlCl₃) is common.

Key Considerations

-

Regioselectivity : Bromination occurs preferentially at the 5-position of the thiophene ring due to electron-donating effects of the carboxamide group.

-

Reaction Conditions :

Example Protocol

-

Dissolve N-(cyclopropylmethyl)thiophene-3-carboxamide (10 mmol) in DCM (30 mL).

-

Add FeBr₃ (0.1 equiv) and cool to 0°C.

-

Add NBS (11 mmol) portionwise and stir at 25°C for 6 hours.

-

Quench with Na₂S₂O₃ solution, extract with DCM, dry, and purify via recrystallization.

Alternative Methods: Coupling Reactions

Recent advances in cross-coupling chemistry offer alternative pathways, particularly for introducing the cyclopropylmethyl group post-bromination.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-bromothiophene-3-carboxamide and cyclopropylmethylboronic acid can achieve the target compound.

Conditions :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Amidation | High regioselectivity, fewer steps | Requires pre-brominated starting material | 70–85% |

| Post-Amidation Bromination | Flexibility in bromination optimization | Risk of over-bromination | 65–80% |

| Suzuki Coupling | Modular for diverse substituents | Requires specialized catalysts | 60–75% |

Characterization and Validation

Critical characterization data for this compound include:

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or modify the thiophene ring.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Bromates, bromides, and other oxidized derivatives.

Reduction Products: Thiophene derivatives without the bromine atom.

Substitution Products: Alkylated or arylated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. For instance, it has shown efficacy in reducing cell viability in prostate cancer cells (e.g., PC3 and DU145) with IC values indicating significant cytotoxicity. This suggests a mechanism involving cell cycle arrest and apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound has been studied as an inhibitor of specific kinases, including IKK-2, which is involved in inflammatory responses. Inhibiting IKK-2 can be beneficial for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens:

- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential use as an antimicrobial agent.

Case Study 1: Anticancer Mechanism

A study focused on the interaction between this compound and CDK2 revealed that the compound could effectively inhibit CDK2 activity. This inhibition led to significant alterations in cell cycle progression, highlighting its potential as a therapeutic agent for cancers reliant on CDK2 activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential utility in treating infections.

Mechanism of Action

The mechanism by which 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity Profiles

Key Observations:

Position of Carboxamide : Moving the carboxamide from the 3- to 5-position (e.g., compound 5f in ) abolishes JNK1 inhibitory activity, underscoring the critical role of the 3-carboxamide group.

Bromine Substitution : Bromine at the 5-position (as in the target compound) is hypothesized to improve binding via halogen bonding, a feature absent in methyl- or nitro-substituted analogues (e.g., compounds 5d–5g in ).

Naphthalen-1-yl: Enhances aromatic stacking but increases molecular weight, possibly reducing solubility.

Core Heterocycle : Replacing thiophene with phenyl (compound 3 in ) or benzo[b]thiophene () diminishes activity, highlighting the necessity of the thiophene scaffold for target engagement.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Findings:

Biological Activity

5-Bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in anti-inflammatory and neuroprotective effects. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiophene ring fused with a carboxamide group, which is crucial for its biological activity. The presence of the bromine atom and the cyclopropylmethyl substituent contributes to its chemical reactivity and interaction with biological targets.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are vital in various signaling pathways related to inflammation and neurodegeneration.

- GSK-3β Inhibition : Compounds structurally related to this compound have shown competitive inhibition with IC50 values ranging from 8 nM to over 1 µM. The most potent inhibitors typically contain cyclopropyl or isopropyl groups .

- IKK-β Inhibition : The compound also demonstrates potential as an IKK-β inhibitor, which is significant for its role in regulating inflammatory responses through the NF-kB pathway .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can suppress the production of pro-inflammatory cytokines. For instance, compounds with similar structural motifs have been shown to reduce nitric oxide production in lipopolysaccharide-induced inflammation models .

Neuroprotective Properties

A study involving a series of compounds related to this compound revealed neuroprotective effects in cell models mimicking neurodegeneration. These compounds were effective in preventing tau hyperphosphorylation, a hallmark of neurodegenerative diseases like Alzheimer's .

Cytotoxicity Assessments

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 mouse hippocampal neuronal cells) indicated that while some analogs reduced cell viability at higher concentrations, others maintained cell viability across tested doses. This suggests a selective toxicity profile that could be advantageous in therapeutic applications .

Table 1: Inhibitory Activity of Related Compounds

| Compound ID | Kinase Target | IC50 (nM) | Comments |

|---|---|---|---|

| Compound 62 | GSK-3β | 8 | Potent inhibitor |

| Compound 40 | IKK-β | 300 | Moderate inhibitor |

| Compound 49 | ROCK-1 | 2300 | Less potent |

Table 2: Anti-inflammatory Activity

| Compound ID | Cytokine Suppression (%) | Model Used |

|---|---|---|

| Compound 62 | 75 | LPS-induced inflammation |

| Compound 40 | 50 | Microglial BV-2 cells |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide?

The synthesis typically involves bromination of thiophene derivatives followed by amide formation. A common method includes reacting 5-bromothiophene-3-carboxylic acid with cyclopropylmethylamine under conditions optimized for amide coupling (e.g., using carbodiimide reagents like EDC or HOBt). Critical steps include purification via column chromatography and validation by NMR and LC-MS to ensure ≥95% purity .

Q. How can researchers assess the plasma stability of this compound?

Plasma stability is evaluated by incubating the compound (1–10 µM) with fresh rat plasma at 37°C for 0–120 minutes. Reactions are quenched with ice-cold methanol containing an internal standard (e.g., warfarin). Samples are analyzed via LC-MS to quantify remaining parent compound, with degradation kinetics calculated using non-linear regression. Positive controls (e.g., rapidly degrading compounds) are included to validate assay conditions .

Q. What in vitro assays are suitable for evaluating its kinase inhibition activity?

The DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) platform is recommended. In a 96-well plate, biotinylated pep-JIP11 (JNK substrate) competes with the test compound for binding to Eu-labeled GST-JNK1. Fluorescence intensity (ex: 340 nm, em: 615 nm) is measured after 60-minute incubation. Concurrently, TR-FRET-based LanthaScreen™ assays using ATF2 as a substrate can quantify IC₅₀ values for JNK1 inhibition .

Advanced Research Questions

Q. How do structural modifications at the thiophene ring affect JNK1 inhibition efficacy?

Structure-activity relationship (SAR) studies reveal that:

- Position 3-carboxamide : Essential for activity; replacement with ester or cyano groups reduces potency (e.g., IC₅₀ increases from 26 µM to >100 µM).

- Substituents at positions 4 and 5 : Di-substitution (e.g., methyl groups) enhances metabolic stability by reducing oxidative degradation in liver microsomes.

- Cyclopropylmethyl vs. aryl groups : Cyclopropylmethyl improves solubility and reduces off-target interactions compared to bulky aryl substituents .

Q. How to resolve contradictions in metabolic stability data between plasma and liver microsomes?

Discrepancies arise due to differing enzymatic environments. For example, compounds stable in plasma (e.g., 85% remaining after 2 hours) may degrade rapidly in microsomes (e.g., 85% degradation in 60 minutes). To address this:

- Optimize substituents : Introduce electron-withdrawing groups (e.g., halogens) to block CYP450-mediated oxidation.

- Use deuterated analogs : Replace metabolically labile hydrogens with deuterium to prolong half-life.

- Validate with species-specific microsomes : Rat vs. human microsomal stability data can guide translational studies .

Q. What strategies optimize metabolic stability while maintaining target affinity?

Key strategies include:

- Ring rigidification : Replace flexible linkers with cyclopropane or fused rings to reduce conformational flexibility and metabolic vulnerability.

- Isosteric replacement : Substitute thiophene with pyridine or thiazole rings to maintain π-stacking interactions while altering metabolic pathways.

- Prodrug approaches : Mask the carboxamide group with enzymatically cleavable moieties (e.g., esters) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.